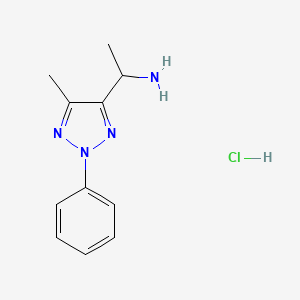

1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride

Beschreibung

1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at position 5, a phenyl group at position 2, and an ethanamine side chain at position 4, with a hydrochloride salt improving its stability and solubility. The compound’s structural rigidity and nitrogen-rich aromatic system make it a promising candidate for pharmaceutical and agrochemical applications, similar to other triazole-based molecules discussed in .

Eigenschaften

IUPAC Name |

1-(5-methyl-2-phenyltriazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4.ClH/c1-8(12)11-9(2)13-15(14-11)10-6-4-3-5-7-10;/h3-8H,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDOWORXLKRLES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C(C)N)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride typically involves the following steps:

Formation of the Triazole Core:

Introduction of the Methyl Group: The methyl group at the 5-position can be introduced through various methods, such as methylation using methyl iodide or dimethyl sulfate.

Attachment of the Phenyl Group: The phenyl group at the 2-position is typically introduced through a substitution reaction involving a phenyl halide.

Amination: The ethan-1-amine moiety is introduced through an amination reaction, often using ammonia or an amine source.

Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques, such as crystallization and chromatography, are employed to ensure the purity of the final product.

Types of Reactions:

Reduction: Reduction reactions can be performed to reduce nitro groups or other oxidized functionalities.

Substitution: Substitution reactions are common, where functional groups on the triazole ring are replaced by other groups.

Coupling Reactions: Coupling reactions, such as the formation of amides or esters, can be performed to introduce additional functionalities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Coupling: Reagents like carbodiimides (e.g., DCC, EDC) and coupling agents (e.g., HATU, HBTU) are used.

Major Products Formed:

Oxidation: Alcohols, ketones, and carboxylic acids.

Reduction: Amines, alcohols, and hydrocarbons.

Substitution: Halogenated compounds, alkylated derivatives, and other substituted triazoles.

Coupling: Amides, esters, and other conjugated systems.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: This compound has shown potential as a lead structure for the development of new pharmaceuticals, particularly in the treatment of various diseases due to its biological activity.

Material Science: Its unique structural properties make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.

Wirkmechanismus

The mechanism by which 1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the biological context and the specific application.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The compound is compared below with structurally related 1,2,3-triazole derivatives and other heterocyclic amines (Table 1). Key differences include substituent patterns, heterocycle type, and molecular properties.

Table 1: Comparison of Structural and Physicochemical Properties

Biologische Aktivität

1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride, a compound belonging to the triazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of 1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride is C10H12N4·HCl. It has a molecular weight of approximately 220.68 g/mol. The compound is characterized by the presence of a triazole ring, which is known for its role in various biological activities.

Antioxidant Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antioxidant properties. For instance, the DPPH radical scavenging assay has shown that certain triazole derivatives possess high radical scavenging activity, comparable to well-known antioxidants like ascorbic acid .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| 1-(5-Methyl-2-phenyltriazol) derivative | 88.6 | |

| Ascorbic Acid | 87.7 | |

| Other Triazole Derivatives | Varies (58.4 - 78.6) |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits notable activity against various bacterial strains. For example, certain triazole derivatives have shown minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Table 2: Antimicrobial Activity

The biological activity of 1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride is believed to be mediated through several mechanisms:

- Radical Scavenging : The triazole ring structure allows for electron donation to stabilize free radicals.

- Enzyme Inhibition : Some studies suggest that triazole derivatives can inhibit specific enzymes involved in bacterial cell wall synthesis.

- Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing neurological pathways.

Case Studies

A case study published in MDPI highlighted the synthesis and evaluation of various triazole derivatives, including those similar to 1-(5-Methyl-2-phenyltriazol). These compounds showed enhanced antioxidant and antimicrobial properties compared to their predecessors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Start with a phenyl-substituted alkyne and an azide derived from 5-methyl-2H-1,2,3-triazol-4-amine. Post-cyclization, introduce the ethanamine moiety via reductive amination or nucleophilic substitution. Optimize yield by varying solvents (e.g., DMF vs. THF), catalyst loading (CuI vs. CuSO₄/NaAsc), and reaction time (6–24 hours). Monitor intermediates via TLC or LC-MS .

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) with UV detection at 254 nm. Aim for >95% purity.

- Structural Confirmation :

- NMR : ¹H NMR should show signals for the triazole proton (δ ~8.1 ppm), methyl group (δ ~2.5 ppm), and phenyl protons (δ ~7.3–7.5 ppm).

- MS : ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 245.1 (free base) and chloride adducts.

- Elemental Analysis : Match calculated and observed C, H, N, Cl percentages .

Q. What safety protocols are critical for handling this hydrochloride salt?

- Methodological Answer :

- Storage : Keep in a desiccator at –20°C to prevent hygroscopic degradation.

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; if exposed, rinse with water for 15 minutes and seek medical attention.

- Waste Disposal : Segregate acidic waste and neutralize with sodium bicarbonate before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in the compound’s stereochemical configuration?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Key steps:

Grow crystals via slow evaporation (solvent: MeOH/EtOAc).

Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refine anisotropic displacement parameters and validate using WinGX/ORTEP. Address twinning (if present) with TWIN/BASF commands in SHELXL .

- Data Interpretation : Compare observed bond lengths (e.g., C-N in triazole: ~1.31 Å) and angles with DFT-optimized models .

Q. What strategies address low reproducibility in biological activity assays involving this compound?

- Methodological Answer :

- Solubility Optimization : Test DMSO/PBS mixtures (≤1% DMSO) to avoid aggregation.

- Dose-Response Curves : Use 8–10 concentration points (1 nM–100 µM) with triplicate technical replicates.

- Control Experiments : Include a known triazole-based inhibitor (e.g., 1-[2-(3-bromophenyl)-2H-1,2,3-triazol-4-yl]methanamine hydrochloride) to benchmark activity .

Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

Docking : Use AutoDock Vina with a homology-modeled kinase (PDB: 3QKK). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*).

MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).

SAR Analysis : Compare with analogs (e.g., 5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride) to identify critical substituents .

Q. What analytical techniques resolve conflicting NMR data for proton assignments?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.